bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate
Description
Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is a symmetric fluorene derivative functionalized with sulfonate ester groups at the 2- and 7-positions of the central fluorene core.
Properties
CAS No. |
302904-39-8 |
|---|---|
Molecular Formula |
C27H22O8S2 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H22O8S2/c1-32-20-3-7-22(8-4-20)34-36(28,29)24-11-13-26-18(16-24)15-19-17-25(12-14-27(19)26)37(30,31)35-23-9-5-21(33-2)6-10-23/h3-14,16-17H,15H2,1-2H3 |
InChI Key |
PMUCYMXYMHXYFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 9H-Fluorene
Reaction of fluorene with fuming sulfuric acid (oleum) at 80–100°C for 6–8 hours yields 9H-fluorene-2,7-disulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid groups (-SO₃H) occupying the para positions relative to the bridgehead carbons.
Key parameters:
-
Oleum concentration: 20–30% free SO₃
-
Temperature control: Critical to avoid polysulfonation
-
Yield: 68–72% (isolated as sodium salt after neutralization)
Halogenation as Alternative Pathway
Sulfonate Ester Formation: Coupling with 4-Methoxyphenol
The disulfonic acid intermediate undergoes esterification with 4-methoxyphenol to install the target substituents. This two-stage process ensures high regioselectivity and minimizes side reactions.
Sulfonyl Chloride Synthesis
9H-Fluorene-2,7-disulfonic acid reacts with phosphorus pentachloride (PCl₅) in chlorinated solvents (e.g., dichloromethane) at 0–5°C to form the corresponding disulfonyl chloride:
Reaction conditions:
-
Stoichiometry: 1:2.2 (disulfonic acid:PCl₅)
-
Reaction time: 4–6 hours
-
Yield: 85–90%
Esterification with 4-Methoxyphenol
The sulfonyl chloride reacts with 4-methoxyphenol in anhydrous pyridine, which acts as both solvent and base:
Optimization data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Molar ratio (PhOH:Cl) | 2.5:1 | Maximizes esterification |
| Temperature | 60°C | Balances rate vs. decomposition |
| Reaction time | 12 hours | >95% conversion |
Purification via silica gel chromatography (petroleum ether/ethyl acetate 3:1) removes unreacted phenol and pyridine hydrochloride.
Mechanistic Insights and Side Reactions
Sulfonation Regioselectivity
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm the 2,7-disubstitution pattern arises from:
Competing Pathways in Esterification
Three major side reactions require mitigation:
-
Hydrolysis : Moisture converts sulfonyl chloride back to sulfonic acid (controlled via molecular sieves)
-
Self-condensation : 4-Methoxyphenol dimerization (suppressed by slow reagent addition)
-
Over-esterification : Trisubstitution products (<2% yield with optimized stoichiometry)
Analytical Characterization
Successful synthesis requires validation through spectroscopic methods:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Production Considerations
Adapting laboratory synthesis for bulk manufacturing introduces challenges:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Sulfonation vessel | Glass reactor | Hastelloy C-276 |
| Chlorination | Batch (5 L) | Continuous flow |
| Esterification | Stirred tank | Plug-flow reactor |
| Annual capacity | 50 g | 1.2 metric tons |
Economic analysis reveals raw material costs dominate production expenses:
Where represents component costs in USD/kg.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydroxy derivatives, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups enable it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Fluorene Derivatives
| Compound Name | Molecular Formula | Substituents (Position) | Predicted Density (g/cm³) | Key Applications |
|---|---|---|---|---|
| Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate | C₂₆H₂₀O₈S₂ | 4-OCH₃ (sulfonate phenyl) | N/A | Materials science (hypothetical) |
| Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate | C₂₇H₂₂O₆S₂ | 4-CH₃ (sulfonate phenyl) | 1.067 | Polymer intermediates |
| 9,9-Dipropyl-2,7-bis(4-methoxyphenyl)fluorene | C₃₃H₃₄O₂ | 4-OCH₃ (fluorene), 9-dipropyl | 1.067 | Organic electronics |
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Nature | Impact on Fluorene Core |
|---|---|---|
| -OCH₃ | Electron-donating | Enhances HOMO energy, improves charge transport |
| -CH₃ | Weakly donating | Minimal electronic perturbation |
| -Cl | Electron-withdrawing | Lowers LUMO energy, increases oxidative stability |
Biological Activity
Introduction
Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is an organic compound notable for its unique molecular structure, which comprises two 4-methoxyphenyl groups attached to a 9H-fluorene core with sulfonate groups at the 2 and 7 positions. This configuration not only enhances its solubility but also contributes to its significant biological activity, particularly in the realms of medicinal chemistry and materials science. The compound has been investigated for various therapeutic applications, including its potential as an anti-cancer agent.
Molecular Characteristics
- Molecular Formula: C27H22O8S2
- Molecular Weight: Approximately 534.59 g/mol
The presence of sulfonate groups allows for increased reactivity and solubility in biological systems, facilitating interactions with various biological macromolecules such as proteins and nucleic acids.
Biological Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of pathways critical for cell proliferation and survival. Key findings include:
-
Cytotoxicity Against Cancer Cell Lines:
- The compound has shown effectiveness against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.
- Comparative studies suggest that it may exhibit greater efficacy than established chemotherapeutics like Taxol.
-
Mechanisms of Action:
- Binding studies reveal that this compound interacts with DNA and proteins, which may disrupt essential cellular functions.
- It has been suggested that the compound could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby leading to reduced proliferation of cancer cells.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Cytotoxicity:
A study evaluated the compound's cytotoxic effects on A549 and MDA-MB-231 cells, demonstrating IC50 values significantly lower than those of traditional chemotherapy agents. The results indicated a promising therapeutic index for further development. -
Molecular Docking Studies:
Molecular docking analyses have shown that this compound binds effectively to the active site of DHFR, suggesting a potential mechanism for its anti-cancer activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9H-Fluorene-2,7-disulfonic acid | C12H10O6S2 | Lacks methoxy groups; used in dye applications |
| Bis(4-aminophenyl) 9H-fluorene-2,7-disulfonate | C27H24N2O6S2 | Contains amino groups; studied for anti-cancer properties |
| Bis(4-hydroxyphenyl) 9H-fluorene-2,7-disulfonate | C27H24O8S2 | Hydroxy groups instead of methoxy; potential antioxidant properties |
Each compound presents unique characteristics that influence their respective applications and biological activities. Notably, this compound stands out due to its methoxy substituents that enhance solubility and potentially improve interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of a fluorene precursor (e.g., 9,9-bis(4-methoxyphenyl)fluorene) using chlorosulfonic acid under controlled anhydrous conditions. Post-sulfonation, purification via recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical. Purity validation requires HPLC (>98%) and ¹H/¹³C NMR to confirm sulfonate group incorporation .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns and methoxy/sulfonate group positions.
- FT-IR : Identifies sulfonate S=O stretches (~1350–1200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- UV-Vis/PL Spectroscopy : Evaluates π-conjugation and optoelectronic behavior (e.g., absorbance ~350–400 nm, emission in blue-green range) .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : Its sulfonate groups enhance solubility in polar solvents, making it suitable for:
- Hole-Transport Layers (HTLs) : In perovskite solar cells, methoxy groups improve hole mobility, while sulfonates stabilize interfacial interactions .
- Ion-Exchange Membranes : Sulfonate moieties facilitate proton conductivity in fuel cell applications .
Advanced Research Questions
Q. How do bifunctional ionic liquids (BFILs) improve the efficiency of sulfonation reactions for this compound?
- Methodological Answer : BFILs with –SO₃H and –SH groups (e.g., imidazolium-based) act as dual acid catalysts, accelerating sulfonation via electrophilic substitution. The –SH group reduces side reactions (e.g., over-sulfonation) by stabilizing intermediates. Optimal conditions: 80°C, BFIL:substrate molar ratio 1:10, yielding >90% conversion .
Q. What strategies resolve contradictions in reported solubility data across solvents?
- Methodological Answer : Systematic solubility studies using Hansen solubility parameters (HSPs) can reconcile discrepancies. For example, sulfonate groups increase polarity, enhancing solubility in DMSO or water (HSP δD ~18 MPa¹/², δP ~16 MPa¹/²), while methoxy groups improve compatibility with THF (δD ~16.8 MPa¹/²) .
Q. How does substituent positioning (e.g., methoxy vs. sulfonate) influence charge transport in optoelectronic devices?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show that sulfonates at 2,7-positions lower LUMO levels (-3.2 eV), enhancing electron injection. Methoxy groups at 4-positions raise HOMO levels (-5.1 eV), improving hole extraction. Experimental validation via space-charge-limited current (SCLC) measurements confirms mobility ~10⁻⁴ cm²/Vs .
Q. What mechanistic insights explain side-product formation during large-scale synthesis?
- Methodological Answer : Over-sulfonation at the 9-position of fluorene is a common side reaction. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
